3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide
Overview
Description
N-3-hydroxyoctanoyl-L-Homoserine lactone is a small diffusible signaling molecule secreted by various bacteria. It plays a crucial role in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density. This compound can have activating or suppressing effects on gene expression and biofilm formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-3-hydroxyoctanoyl-L-Homoserine lactone is typically synthesized via lactonolysis from 3-oxooctanoyl-homoserine lactone. The reaction involves the hydrolysis of the lactone ring followed by the formation of the hydroxyl group .
Industrial Production Methods: Industrial production methods for N-3-hydroxyoctanoyl-L-Homoserine lactone are not well-documented in the public domain. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: N-3-hydroxyoctanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-oxooctanoyl-homoserine lactone.
Reduction: Formation of octanoyl-homoserine lactone.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
Scientific Research Applications
N-3-hydroxyoctanoyl-L-Homoserine lactone has several scientific research applications:
Chemistry: Used as a model compound to study lactone chemistry and reactions.
Biology: Plays a significant role in studying bacterial communication and quorum sensing mechanisms.
Medicine: Investigated for its potential role in disrupting bacterial biofilms, which are relevant in treating bacterial infections.
Industry: Used in the development of biosensors and bioreactors to monitor and control bacterial populations.
Mechanism of Action
N-3-hydroxyoctanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression. This process can activate or suppress the production of various enzymes and other proteins, influencing bacterial behavior such as biofilm formation and virulence .
Comparison with Similar Compounds
- N-3-oxooctanoyl-homoserine lactone
- N-3-oxodecanoyl-homoserine lactone
- N-3-hydroxydecanoyl-homoserine lactone
Comparison: N-3-hydroxyoctanoyl-L-Homoserine lactone is unique due to its specific hydroxyl group, which influences its reactivity and interaction with bacterial receptors. Compared to N-3-oxooctanoyl-homoserine lactone, it has a hydroxyl group instead of a ketone, affecting its chemical properties and biological activity .
Properties
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVBYOXRSFQBH-AXDSSHIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NC1CCOC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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